molecular formula C7H7N3O B3059508 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol CAS No. 4461-62-5

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol

Cat. No.: B3059508
CAS No.: 4461-62-5
M. Wt: 149.15 g/mol
InChI Key: GBFORAOLLFIACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol is a chemical compound offered for research and analytical purposes. As a member of the [1,2,4]triazolo heterocyclic family, it serves as a key scaffold in medicinal chemistry. Related structural analogs, such as [1,2,4]Triazolo[1,5-a]pyridin-7-ol, are well-established intermediates in the synthesis of targeted anticancer drugs like Tucatinib . This suggests potential applications for this compound in the development and discovery of new therapeutic agents, particularly in oncology. The compound is provided as a high-purity analytical standard to ensure reliable and reproducible results in experimental settings. It is intended for laboratory research and analytical applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-6(11)3-7-8-4-9-10(5)7/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFORAOLLFIACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C2N1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545369
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-62-5
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s closest analogs differ in core heterocyclic structure (pyridine vs. pyrimidine) and substituents. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Triazolo-Fused Compounds
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol Pyridine 5-Me, 7-OH C₇H₇N₃O 149.15 Not reported Potential pharmaceutical intermediate
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Pyrimidine 5-Me, 7-OH C₆H₆N₄O 150.14 287 PfDHODH inhibitor
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Pyrimidine 5-CF₃, 7-OH C₆H₃F₃N₄O 204.11 263 Lower solubility, enzyme inhibitor
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Pyrimidine 5-Ph, 7-OH C₁₁H₈N₄O 212.20 Not reported Synthetic intermediate for alkylation
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine 5-Me, 7-Cl C₆H₅ClN₄ 168.58 Not reported Reactive intermediate
Key Observations:
  • Core Structure Impact : Pyrimidine-based analogs (e.g., C₆H₆N₄O) have an additional nitrogen atom compared to pyridine derivatives, increasing polarity and hydrogen-bonding capacity. This enhances interactions with biological targets like PfDHODH .
  • Substituent Effects :
    • Methyl vs. Trifluoromethyl : The trifluoromethyl group in 4b (C₆H₃F₃N₄O) reduces melting point (263°C vs. 287°C for 4a) due to weaker crystal packing .
    • Chloro Substituents : 7-Chloro derivatives (e.g., C₆H₅ClN₄) serve as reactive intermediates for nucleophilic substitution, enabling further functionalization .
Enzyme Inhibition
  • Triazolopyrimidines : Pyrimidine-based analogs (e.g., 5-methyl and 5-trifluoromethyl derivatives) inhibit PfDHODH, a key enzyme in Plasmodium pyrimidine biosynthesis . Their activity correlates with substituent electron-withdrawing effects (e.g., CF₃ > Me) .

Pharmacological Potential

  • Triazolopyrimidines: Despite structural mimicry of chloroquine, early trifluoromethyl-pyrimidine derivatives showed poor antimalarial activity. However, optimized analogs (e.g., 7-anilino derivatives) demonstrated potent PfDHODH inhibition and parasite-killing effects .
  • Pyridine Analogs: Limited data exist, but the pyridine core’s reduced nitrogen content may alter pharmacokinetics (e.g., solubility, metabolic stability) compared to pyrimidines.

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol (CAS: 2503-56-2) is a heterocyclic compound with significant biological activity. Its molecular formula is C6H6N4O, and it has a molar mass of 150.14 g/mol. This compound has garnered attention for its potential therapeutic applications and mechanisms of action in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • RORγt Inverse Agonist : The compound acts as an inverse agonist for the RORγt receptor, which plays a crucial role in regulating immune responses and inflammation. By inhibiting RORγt activity, it can modulate gene expression related to these pathways.
  • Inhibition of JAK1 and JAK2 : It also inhibits Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .
  • PHD-1 Inhibitor : The compound serves as an inhibitor for prolyl hydroxylase domain enzyme 1 (PHD-1), which is implicated in the regulation of hypoxia-inducible factors (HIFs). This inhibition can affect cellular responses to oxygen levels.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Apoptosis Induction : Research indicates that this compound induces apoptosis in cancer cells by affecting the ERK signaling pathway. It decreases phosphorylation levels of key proteins involved in cell survival and proliferation .
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, indicating its potential to halt cancer cell division and promote cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundRORγt Inverse AgonistJAK InhibitionAnticancer ActivityApoptosis Induction
This compoundYesYesYesYes
Other Triazole DerivativesVariesVariesLimitedLimited

Study on Antiproliferative Effects

In a study evaluating various triazolo derivatives, this compound was tested against multiple cancer cell lines including MGC-803 and HCT-116. The results demonstrated significant antiproliferative effects with IC50 values indicating potent activity against these lines. The mechanism was linked to modulation of the ERK pathway and induction of apoptosis .

Clinical Implications

The compound's ability to inhibit JAK pathways suggests potential applications in treating autoimmune diseases and cancers where these pathways are dysregulated. Its role as a PHD inhibitor could also position it as a therapeutic agent in conditions related to hypoxia and tumor growth.

Q & A

Q. What are the standard synthetic routes for 5-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol, and how are reaction conditions optimized?

A common method involves one-pot multicomponent reactions using precursors like 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and β-ketoesters. Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol enhance cyclocondensation efficiency, achieving yields >75% under reflux conditions . Alternative protocols use TMDP (tetramethyldiamidophosphoric chloride) as a catalyst in ethanol/water (1:1 v/v), though TMDP’s high toxicity necessitates strict safety protocols . Optimization includes solvent polarity adjustments (e.g., ethanol vs. DMF) and temperature control (60–80°C) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) resolve the triazolo-pyridine core, with characteristic peaks for the methyl group (~δ 2.5 ppm) and hydroxyl proton (δ 10–12 ppm, broad) .
  • TLC Monitoring : Silica gel plates (UV 254 nm) with ethyl acetate/light petroleum (3:7) confirm reaction progress .
  • Melting Point Analysis : Büchi B-545 apparatus ensures purity (>95%) via sharp melting ranges .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

Key issues include byproduct formation (e.g., uncyclized intermediates) and solvent incompatibility . For example, polar aprotic solvents (DMF) may increase reaction rates but also promote decomposition. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .

Advanced Research Questions

Q. How can conflicting spectral data for triazolo-pyridine derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or polymorphism . For example, the hydroxyl group’s resonance may split in DMSO-d₆ due to hydrogen bonding. To address this:

  • Use variable-temperature NMR to observe dynamic equilibria.
  • Perform X-ray crystallography (e.g., Bruker APEX2 diffractometer) to confirm solid-state structure, as done for analogous pyrazolo-pyrimidines .
  • Cross-validate with HRMS to rule out isotopic interference .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) assessed?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position increases metabolic stability, as seen in related pyrazolo[1,5-a]pyrimidines .
  • Pharmacological Testing : In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify binding interactions. For instance, methyl groups at the 5-position improve hydrophobic interactions with enzyme pockets .
  • SAR Workflow : Synthesize derivatives via parallel synthesis , screen for activity (IC₅₀), and correlate with computed descriptors (logP, polar surface area) .

Q. How do catalytic systems influence regioselectivity in triazolo-pyridine synthesis?

  • APTS Catalyst : Promotes cyclization via hydrogen-bond activation, favoring the 7-hydroxyl regioisomer .
  • Piperidine Alternatives : TMDP avoids administrative hurdles linked to piperidine’s regulated status but requires pH control (pH 8–9) to prevent side reactions .
  • Solvent Effects : Ethanol/water mixtures enhance solubility of polar intermediates, reducing undesired dimerization .

Methodological Tables

Q. Table 1. Comparison of Catalytic Systems for Synthesis

CatalystSolventYield (%)ToxicityKey Reference
APTSEthanol78–82Low
TMDPEthanol/Water85–90High
PiperidineDMF70–75Regulated

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalInterpretation
1H^{1}\text{H} NMRδ 2.48 (s, 3H)C5-methyl group
13C^{13}\text{C} NMRδ 158.7 (C-OH)Hydroxyl-bearing carbon
IR3250 cm⁻¹ (broad)O-H stretch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol
Reactant of Route 2
Reactant of Route 2
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.